N-(4-ethyl-1,3-thiazol-2-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxamide
Description
N-(4-ethyl-1,3-thiazol-2-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique combination of thiazole, oxadiazole, and pyrrolidine rings, making it an interesting subject for scientific research and industrial applications.
Properties
IUPAC Name |
N-(4-ethyl-1,3-thiazol-2-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c1-3-10-7-21-12(15-10)16-13(19)18-5-4-9(6-18)11-14-8(2)17-20-11/h7,9H,3-6H2,1-2H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTGQKPXCXHKKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)NC(=O)N2CCC(C2)C3=NC(=NO3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-1,3-thiazol-2-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: Starting with an appropriate thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate nitrile oxide.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is typically synthesized through a cyclization reaction involving an amine and a suitable dihaloalkane.
Coupling Reactions: The final step involves coupling the thiazole, oxadiazole, and pyrrolidine rings through amide bond formation using reagents like carbodiimides under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethyl-1,3-thiazol-2-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(4-ethyl-1,3-thiazol-2-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-ethyl-1,3-thiazol-2-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-1,3-thiazol-2-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxamide
- N-(4-ethyl-1,3-thiazol-2-yl)-3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxamide
Uniqueness
N-(4-ethyl-1,3-thiazol-2-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxamide is unique due to its specific combination of thiazole, oxadiazole, and pyrrolidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
